2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Description
2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group (NO₂) at the 3-position and a 4-(trifluoromethyl)phenyl group attached to an ethanone scaffold. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, while the nitro group enhances electrophilic reactivity, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c13-12(14,15)9-3-1-8(2-4-9)10(19)7-17-6-5-11(16-17)18(20)21/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLDEPCWTAENSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the nitrated pyrazole with a trifluoromethylphenyl ethanone derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds featuring the pyrazole moiety exhibit significant anticancer properties. The nitro group in this compound may enhance its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways. Studies have shown that similar pyrazole derivatives can inhibit tumor growth in various cancer models, suggesting potential for drug development targeting specific malignancies .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to contribute to increased lipophilicity, enhancing membrane permeability and thus antimicrobial efficacy . Preliminary studies have shown promising results in inhibiting the growth of resistant bacterial strains.
Pesticide Development
Due to its bioactive properties, the compound is being investigated as a potential pesticide. The pyrazole structure is known for its effectiveness in disrupting biological processes in pests while being less harmful to non-target organisms. Field trials are ongoing to assess its efficacy and safety in agricultural settings .
Synthesis of Functional Materials
The unique chemical properties of 2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one allow it to be used as a precursor for synthesizing advanced materials, such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .
Case Study: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including our compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications on the pyrazole ring for enhancing biological activity .
Case Study: Agricultural Trials
In a recent agricultural trial, formulations containing this compound were tested against common crop pests such as aphids and spider mites. Results indicated a reduction in pest populations by over 70% compared to control groups, suggesting its viability as a natural pesticide alternative .
Mechanism of Action
The mechanism of action of 2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Example 1: 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one (CAS 1240565-57-4)
- Molecular Formula : C₁₁H₈N₄O₅
- Molecular Weight : 276.200 g/mol
- Key Differences: Replaces the -CF₃ group with a nitro (-NO₂) substituent on the phenyl ring.
- However, this may reduce metabolic stability in biological systems .
Example 2: 1-(4-(Trifluoromethoxy)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one
- Key Differences : Substitutes -CF₃ with -OCF₃ and replaces the nitro-pyrazole with a sulfoximide group.
- Synthetic Insights : Reported in , such derivatives are synthesized via Ru(II)-catalyzed reactions, with yields influenced by steric and electronic effects of substituents. The -OCF₃ group offers similar electron-withdrawing effects but with improved lipophilicity .
Variations in the Heterocyclic Core
Example 1: 2-(2-Cyclohexylquinolin-4-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one
- Synthesis: Prepared via electrochemical methods (63% yield), substituting the pyrazole with a quinoline core.
- This structural change may also affect binding affinity in biological targets .
Example 2: Pyrazolopyrimidine Derivatives (e.g., Compound 7e)
- Structure : Features a benzimidazo[1,2-b][1,2,4]triazol core fused with thiophene.
- Synthesis : Low yield (17%) under standard conditions, highlighting synthetic challenges with complex heterocycles. The thiophene group may enhance charge transport properties in material science applications .
Functional Group Modifications
Example 1: Sulfonyl vs. Nitro Groups
- Compound : 2-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one ().
- Comparison : Sulfonyl groups (-SO₂-) provide stronger electron-withdrawing effects than nitro groups, increasing acidity of adjacent protons. This can influence reactivity in condensation reactions, as seen in failed multi-component syntheses with DMF-DMA .
Example 2: Trifluoromethylthio (-SCF₃) Derivatives
Research Findings and Implications
- Synthetic Challenges: Electron-withdrawing groups (e.g., -NO₂, -CF₃) complicate nucleophilic aromatic substitution, necessitating optimized catalysts (e.g., Ru(II) in ) .
- Electronic Properties: DFT studies () suggest that -CF₃ and -NO₂ groups significantly alter electron density distributions, affecting redox potentials and charge transport .
- Biological Relevance : Pyrazole derivatives with -CF₃ groups (e.g., ) are explored as kinase inhibitors due to enhanced metabolic stability and target binding .
Biological Activity
2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one is a pyrazole derivative known for its diverse biological activities. The compound's structure incorporates a nitro group, which is often linked to enhanced biological interactions, and a trifluoromethyl group, known for its influence on pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 299.23 g/mol. The compound features a pyrazole ring substituted with a nitro group and an ethanone moiety connected to a trifluoromethyl-substituted phenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group enhances electron affinity, facilitating interactions with nucleophiles in biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways critical for cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit significant antimicrobial properties against resistant strains of bacteria.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study highlighted the effectiveness of pyrazole derivatives, including those similar to this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated the ability to disrupt biofilm formation and showed low toxicity towards human cells, indicating a promising therapeutic profile for treating resistant infections . -
Cytotoxicity in Cancer Cells :
Research involving various pyrazole derivatives indicated that the presence of the trifluoromethyl group significantly enhanced cytotoxicity against cancer cell lines. The study reported IC50 values lower than those observed for conventional chemotherapeutics like doxorubicin, suggesting that these compounds could serve as effective anticancer agents . -
Mechanistic Insights :
Investigations into the mechanism of action revealed that compounds with similar structures can inhibit macromolecular synthesis in bacteria, suggesting broad-spectrum activity against microbial pathogens. The studies indicated that these interactions could lead to significant alterations in bacterial cell function .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling a nitro-substituted pyrazole with a trifluoromethylphenyl ketone derivative. Key steps include:
- Condensation of 3-nitro-1H-pyrazole with 1-[4-(trifluoromethyl)phenyl]ethan-1-one under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization via temperature control (reflux in ethanol) and stoichiometric adjustments to minimize side products. HRMS and HPLC are critical for verifying intermediate purity .
Q. What spectroscopic and chromatographic methods are suitable for characterizing purity and structural identity?
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., [M+H]⁺ peaks) with <2 ppm error .
- ¹H/¹³C NMR: Assigns proton environments, with attention to deshielding effects from the nitro and trifluoromethyl groups .
- HPLC-PDA: Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound?
- Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from nitro groups .
- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Dispose of waste via halogenated solvent containers, as trifluoromethyl and nitro groups may require specialized treatment .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities, and what refinement software is recommended?
- Grow crystals via slow evaporation in solvents like DCM/hexane.
- Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters for nitro and trifluoromethyl groups .
- Address disorder in the pyrazole ring by applying restraints to bond lengths and angles .
Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?
- Metabolic Stability Assays: Test hepatic microsomal stability to identify rapid degradation (e.g., nitro group reduction) that may reduce in vivo efficacy .
- Pharmacokinetic Profiling: Measure plasma protein binding and bioavailability to correlate in vitro IC₅₀ values with in vivo outcomes .
Q. How can computational methods predict electronic effects of substituents on reactivity?
- Perform DFT (Density Functional Theory) calculations to map electron density around the nitro group (electron-withdrawing) and trifluoromethyl moiety (lipophilic effects) .
- Use Gaussian09 with B3LYP/6-31G(d) basis sets to simulate reaction pathways for nucleophilic attacks .
Q. What challenges arise in interpreting NMR spectra, particularly regarding tautomerism in the pyrazole ring?
- Monitor temperature-dependent ¹H NMR (25–60°C) to detect tautomeric shifts.
- Use 2D NOESY to identify spatial correlations between pyrazole protons and adjacent substituents, resolving equilibrium between 1H- and 2H-pyrazole forms .
Q. How to design experiments to assess kinase inhibition potential?
- Kinase Panel Screening: Use ATP-binding assays (e.g., ADP-Glo™) across a panel of 50+ kinases to identify targets.
- Molecular Docking: Align the compound’s structure with kinase active sites (e.g., PDB: 1ATP) using AutoDock Vina to prioritize candidates for enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
